Cannabinol-C2
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Overview
Description
Cannabinol ethyl is a derivative of cannabinol, a minor cannabinoid found in the Cannabis sativa plant. Cannabinol is known for its mild psychoactive properties and potential therapeutic benefits. Cannabinol ethyl, like other cannabinoids, interacts with the endocannabinoid system in the human body, which plays a crucial role in regulating various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cannabinol ethyl typically involves the modification of cannabinol through various chemical reactions. One common method is the esterification of cannabinol with ethanol in the presence of an acid catalyst. This reaction can be carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of cannabinol ethyl may involve more advanced techniques such as continuous flow chemistry. This method allows for the efficient and scalable production of cannabinoids by optimizing reaction conditions and minimizing waste. Continuous flow systems can be designed to carry out multiple steps in a single process, increasing the overall yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cannabinol ethyl undergoes various chemical reactions, including:
Oxidation: Cannabinol ethyl can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert cannabinol ethyl to its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of cannabinol ethyl can yield various quinones, while reduction can produce different alcohol derivatives.
Scientific Research Applications
Cannabinol ethyl has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other cannabinoids and related compounds.
Biology: Studied for its interactions with the endocannabinoid system and potential effects on cellular processes.
Industry: Utilized in the development of cannabinoid-based products, including pharmaceuticals and nutraceuticals.
Mechanism of Action
Cannabinol ethyl exerts its effects by interacting with cannabinoid receptors in the endocannabinoid systemCannabinol ethyl acts as a partial agonist at these receptors, modulating their activity and influencing downstream signaling pathways .
Comparison with Similar Compounds
Cannabinol ethyl is similar to other cannabinoids such as delta-9-tetrahydrocannabinol (THC), cannabidiol (CBD), and cannabigerol (CBG). it has unique properties that distinguish it from these compounds:
Delta-9-tetrahydrocannabinol (THC): THC is the primary psychoactive component of cannabis, whereas cannabinol ethyl has milder psychoactive effects.
Cannabidiol (CBD): CBD is non-psychoactive and has a different mechanism of action compared to cannabinol ethyl.
Cannabigerol (CBG): CBG is a precursor to other cannabinoids and has distinct pharmacological properties
Properties
CAS No. |
99623-70-8 |
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Molecular Formula |
C18H20O2 |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
3-ethyl-6,6,9-trimethylbenzo[c]chromen-1-ol |
InChI |
InChI=1S/C18H20O2/c1-5-12-9-15(19)17-13-8-11(2)6-7-14(13)18(3,4)20-16(17)10-12/h6-10,19H,5H2,1-4H3 |
InChI Key |
QUYCDNSZSMEFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)C)(C)C)O |
Origin of Product |
United States |
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